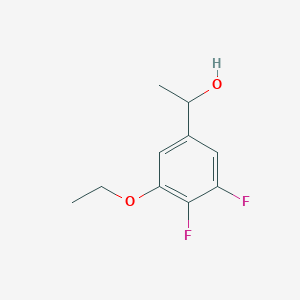

1-(3-Ethoxy-4,5-difluorophenyl)ethanol

Description

Contextual Significance within Modern Chemical Research

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery. The presence of fluorine atoms can significantly enhance the pharmacological profile of a drug candidate. Substituted phenylethanol derivatives, in particular, are common structural motifs in a variety of pharmaceutical agents. For instance, chiral 1-phenylethanol (B42297) derivatives are key intermediates in the synthesis of various drugs.

While specific research on 1-(3-Ethoxy-4,5-difluorophenyl)ethanol is not extensively documented in publicly available literature, the importance of its structural components can be inferred from related compounds. For example, various difluorophenyl-ethanol derivatives are cited in patents as key intermediates for pharmaceutical agents. google.com The combination of the difluoro-substituted aromatic ring and the chiral secondary alcohol in this compound suggests its potential as a precursor for creating new chemical entities with tailored properties for biological applications. The ethoxy group further modifies its electronic and steric properties, potentially influencing its reactivity and interaction with biological targets. The development of synthetic routes to such molecules is crucial for exploring new areas of chemical space in the search for next-generation therapeutics. researchgate.netmedihealthpedia.com

Strategic Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique in organic synthesis for planning the preparation of a target molecule by breaking it down into simpler, commercially available precursors. sigmaaldrich.com For this compound, the analysis begins by identifying the most logical bond disconnections.

The most apparent disconnection is the carbon-oxygen bond of the secondary alcohol. This is a type of one-group C-X disconnection. This retrosynthetic step, known as a Functional Group Interconversion (FGI), transforms the alcohol into its corresponding ketone, 1-(3-Ethoxy-4,5-difluorophenyl)ethanone . This transformation is synthetically viable in the forward direction through the reduction of the ketone.

The precursor ketone, 1-(3-Ethoxy-4,5-difluorophenyl)ethanone, can be further simplified. The ether linkage and the acetyl group attached to the aromatic ring are logical points for disconnection. Disconnecting the ethoxy group suggests a precursor like 1-(3-hydroxy-4,5-difluorophenyl)ethanone , which could be etherified. Alternatively, disconnecting the acetyl group via a Friedel-Crafts acylation-type disconnection leads to 1-ethoxy-2,3-difluorobenzene and an acetylating agent.

Further simplification of 1-ethoxy-2,3-difluorobenzene would involve the disconnection of the ethoxy group, leading back to 3,4-difluorophenol (B1294555) . This commercially available starting material can then serve as the foundational block for the synthesis.

This retrosynthetic pathway is summarized below:

Retrosynthetic Pathway:

This analysis provides a logical and plausible route for the laboratory synthesis of this compound from simple starting materials.

Data Tables

The following tables provide key chemical data for this compound and its immediate precursor.

Table 1: Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂F₂O₂ |

| Molecular Weight | 202.20 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)F)C(C)O |

| Physical Form | Predicted: Liquid or Low-Melting Solid |

Table 2: Chemical Data for 1-(3-Ethoxy-4,5-difluorophenyl)ethanone bldpharm.com

| Property | Value |

| IUPAC Name | 1-(3-Ethoxy-4,5-difluorophenyl)ethanone |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| CAS Number | 1379306-69-0 |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)F)C(=O)C |

| Physical Form | Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxy-4,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-3-14-9-5-7(6(2)13)4-8(11)10(9)12/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZIVWMMESEQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(C)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Ethoxy 4,5 Difluorophenyl Ethanol

Classical Organic Synthesis Approaches

Classical synthetic routes to 1-(3-ethoxy-4,5-difluorophenyl)ethanol typically involve the construction of the substituted phenyl ring followed by the introduction of the ethanol (B145695) side chain. These methods can be broadly categorized into linear and convergent pathways.

Multi-step Linear Synthesis Pathways

A plausible multi-step linear synthesis of racemic this compound would likely commence from a commercially available difluorophenol. A representative, albeit hypothetical, pathway is outlined below. The initial step would involve the etherification of 3,4-difluorophenol (B1294555) to introduce the ethoxy group, followed by a Friedel-Crafts acylation to install the acetyl group, and finally, a reduction of the resulting ketone to the desired secondary alcohol.

A potential linear synthetic sequence could be:

Etherification: 3,4-Difluorophenol is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate to yield 1-ethoxy-3,4-difluorobenzene.

Friedel-Crafts Acylation: The resulting 1-ethoxy-3,4-difluorobenzene undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. This reaction introduces the acetyl group onto the aromatic ring, preferentially at the position para to the activating ethoxy group, to form 3'-ethoxy-4',5'-difluoroacetophenone.

Reduction: The final step involves the reduction of the prochiral ketone, 3'-ethoxy-4',5'-difluoroacetophenone, to the target alcohol, this compound. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) in methanol (B129727) or lithium aluminum hydride in tetrahydrofuran (B95107), to afford the racemic product.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Etherification | 3,4-Difluorophenol, C2H5I, K2CO3, Acetone, reflux | 1-Ethoxy-3,4-difluorobenzene |

| 2 | Friedel-Crafts Acylation | 1-Ethoxy-3,4-difluorobenzene, CH3COCl, AlCl3, CH2Cl2, 0 °C to rt | 3'-Ethoxy-4',5'-difluoroacetophenone |

| 3 | Reduction | 3'-Ethoxy-4',5'-difluoroacetophenone, NaBH4, CH3OH, 0 °C to rt | This compound |

This table represents a hypothetical reaction scheme and is for illustrative purposes.

Convergent Synthetic Strategies and Fragment Coupling

A potential convergent synthetic sequence could be:

Halogenation: 1-Ethoxy-3,4-difluorobenzene can be brominated or iodinated at the desired position to create a suitable precursor for an organometallic reagent.

Organometallic Reagent Formation: The resulting aryl halide is then treated with magnesium to form a Grignard reagent (3-ethoxy-4,5-difluorophenylmagnesium bromide).

Coupling: This Grignard reagent is subsequently reacted with acetaldehyde (B116499) to form the desired secondary alcohol, this compound, after an aqueous workup.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Bromination | 1-Ethoxy-3,4-difluorobenzene, NBS, CCl4, reflux | 1-Bromo-3-ethoxy-4,5-difluorobenzene |

| 2 | Grignard Formation | 1-Bromo-3-ethoxy-4,5-difluorobenzene, Mg, THF, reflux | 3-Ethoxy-4,5-difluorophenylmagnesium bromide |

| 3 | Grignard Reaction | 3-Ethoxy-4,5-difluorophenylmagnesium bromide, CH3CHO, THF, then H3O+ | This compound |

This table represents a hypothetical reaction scheme and is for illustrative purposes.

Enantioselective Synthesis of this compound

The production of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even detrimental. The most common strategy for achieving this is the asymmetric reduction of the prochiral ketone precursor, 3'-ethoxy-4',5'-difluoroacetophenone.

Asymmetric Reduction of Prochiral Ketone Precursors

The conversion of a prochiral ketone to a chiral secondary alcohol with high enantioselectivity can be accomplished using various catalytic methods, including catalytic asymmetric hydrogenation and organocatalytic asymmetric reduction.

Catalytic asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols. This technique typically employs transition metal catalysts, most notably ruthenium, rhodium, and iridium, in combination with chiral ligands. For the asymmetric reduction of 3'-ethoxy-4',5'-difluoroacetophenone, a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand, like DPEN (1,2-diphenylethylenediamine), would be a suitable choice. These reactions are often carried out under a hydrogen atmosphere in the presence of a base. The mechanism of these reactions has been a subject of detailed study. nih.gov The choice of the specific ligand and reaction conditions is critical for achieving high enantioselectivity.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| Ru/BINAP/DPEN | Acetophenone (B1666503) Derivatives | >95% |

| Rh/Chiral Diphosphine | Aromatic Ketones | >90% |

| Ir/Chiral Ligand | Aromatic Ketones | >90% |

This table presents typical enantioselectivities for the asymmetric hydrogenation of related aromatic ketones and is for illustrative purposes.

In recent years, organocatalysis has emerged as a valuable alternative to metal-based catalysis for asymmetric transformations. For the asymmetric reduction of ketones, Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent example. This method involves the use of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex or catecholborane, which is delivered to the ketone carbonyl in a stereocontrolled manner by the chiral catalyst. The predictable stereochemical outcome and mild reaction conditions make this a viable option for the synthesis of enantiomerically enriched this compound.

| Catalyst | Reducing Agent | Substrate | Product Enantiomeric Excess (ee) |

| (R)-CBS Catalyst | BH3·THF | Aromatic Ketones | >95% |

| (S)-CBS Catalyst | Catecholborane | Prochiral Ketones | >90% |

This table presents typical enantioselectivities for the organocatalytic reduction of related aromatic ketones and is for illustrative purposes.

Hydride-Based Asymmetric Reductions

The asymmetric reduction of the corresponding ketone, 3'-Ethoxy-4',5'-difluoroacetophenone, is a direct and common approach to obtaining this compound. This transformation is often accomplished using chiral hydride reagents or through catalytic transfer hydrogenation. A notable method involves the use of a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane dimethylsulfide complex. googleapis.com This approach has been successfully applied to structurally similar ketones, achieving high enantioselectivity. googleapis.com The catalyst, often derived from a chiral amino alcohol, creates a chiral environment around the ketone's carbonyl group, directing the hydride attack to one of the prochiral faces, thus yielding one enantiomer in excess. The specific enantiomer obtained can often be controlled by the choice of the chiral catalyst.

Chemoenzymatic Synthetic Routes utilizing Biocatalysis

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful and sustainable approach to the synthesis of chiral compounds like this compound. nih.gov These methods leverage the high selectivity and mild reaction conditions of biocatalysts. nih.gov

Bioreduction of Ketone Precursors via Ketoreductases

The bioreduction of 3'-Ethoxy-4',5'-difluoroacetophenone using ketoreductases (KREDs) is a highly effective method for producing enantiomerically pure this compound. nih.govresearchgate.net KREDs are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. google.com The process typically employs a whole-cell system or an isolated enzyme, along with a cofactor regeneration system, such as using isopropanol (B130326) as a co-solvent and sacrificial hydrogen donor. nih.gov

Screening of KRED libraries has identified enzymes capable of reducing similar substrates with excellent conversion and enantiomeric excess (>99% ee). nih.govresearchgate.netresearchgate.net For instance, studies on the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, a structurally related ketone, have demonstrated the potential of KREDs to achieve high yields and enantiopurity. researchgate.netresearchgate.net Optimization of reaction conditions, including substrate concentration, can lead to highly efficient and scalable processes. researchgate.net

Enzyme-Catalyzed Kinetic Resolution Mediated by Lipases

Enzyme-catalyzed kinetic resolution (EKR) is another valuable biocatalytic strategy. nih.gov In this approach, a racemic mixture of this compound is subjected to a reaction catalyzed by a lipase (B570770), which selectively acylates one of the enantiomers. nih.govpolimi.italmacgroup.com This results in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens are commonly used for these resolutions. nih.govpolimi.itresearchgate.net The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. nih.govresearchgate.net For example, vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the transesterification. researchgate.net This method has been successfully applied to resolve a variety of secondary alcohols, often achieving high enantiomeric excess for both the remaining alcohol and the ester product. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Lipases in Kinetic Resolution

| Lipase Source | Enantioselectivity (E) | Reference |

|---|---|---|

| Pseudomonas fluorescens lipase | >200 | nih.gov |

| Pseudomonas cepacia lipase | >100 | researchgate.net |

| Candida antarctica lipase B (CAL-B) | 9 | researchgate.net |

| Porcine Pancreas Lipase (PPL) | >200 | researchgate.net |

Chiral Auxiliary and Chiral Ligand Mediated Syntheses

Syntheses mediated by chiral auxiliaries or ligands provide another avenue to enantiomerically pure this compound. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mxsigmaaldrich.com

In this context, the ketone precursor could be reacted with a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone derivative, to form a chiral adduct. wikipedia.orgnih.gov Subsequent reduction of the carbonyl group would proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net Finally, removal of the auxiliary would furnish the desired chiral alcohol. wikipedia.orgnih.gov Evans oxazolidinones, for instance, are well-known for their ability to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. carlroth.comsigmaaldrich.com This includes the use of safer solvents, renewable feedstocks, and catalytic methods to reduce waste. carlroth.comnih.gov

Development of Sustainable Reaction Solvents and Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction. nih.gov Efforts are being made to replace hazardous solvents with greener alternatives. sigmaaldrich.comacs.org For the synthesis of this compound, this could involve replacing chlorinated solvents or ethers like tetrahydrofuran (THF) with more sustainable options.

Table 2: Green Solvent Alternatives

| Green Solvent | Conventional Counterpart | Key Advantages | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Derived from renewable resources | sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | THF, MTBE, Dioxane | Higher stability, resists peroxide formation | sigmaaldrich.com |

| Ethanol | Methanol, Acetonitrile | Less toxic, renewable | nih.gov |

Stereochemical Aspects and Chiral Resolution of 1 3 Ethoxy 4,5 Difluorophenyl Ethanol

Enantiomeric Forms and Inherent Stereoisomerism

1-(3-Ethoxy-4,5-difluorophenyl)ethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-(3-ethoxy-4,5-difluorophenyl)ethanol and (S)-1-(3-ethoxy-4,5-difluorophenyl)ethanol.

The synthesis of this compound from its corresponding ketone, 1-(3-ethoxy-4,5-difluorophenyl)ethan-1-one acs.org, typically results in a racemic mixture, which is an equal 1:1 mixture of the (R)- and (S)-enantiomers. While possessing identical physical properties such as melting point, boiling point, and solubility in achiral solvents, the individual enantiomers can exhibit different biological activities and interactions with other chiral molecules. Therefore, their separation and the determination of their stereochemical purity are crucial for applications in fields such as pharmaceuticals and materials science.

Methodologies for Enantiomeric Separation and Resolution

The separation of the (R)- and (S)-enantiomers from the racemic mixture of this compound can be achieved through several established chiral resolution techniques.

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and industrially viable method for resolving chiral compounds that are acidic or basic, or can be derivatized to be so. sigmaaldrich.com For a chiral alcohol like this compound, this method would involve a two-step process:

Derivatization : The alcohol is first reacted with a suitable acidic reagent to form a diastereomeric ester or with a reagent like a phthalic anhydride (B1165640) to create an acidic half-ester.

Salt Formation : The resulting racemic acid derivative is then treated with an enantiomerically pure chiral base (a resolving agent), such as (R)-(+)-1-phenylethylamine or brucine. This reaction forms a pair of diastereomeric salts.

These diastereomeric salts, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent. sigmaaldrich.com This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The separated diastereomeric salt can then be treated with an acid to regenerate the enantiomerically pure alcohol.

Hypothetical Resolution Process Data:

| Step | Reagents | Process | Expected Outcome |

| 1 | Racemic this compound, Phthalic Anhydride | Esterification | Racemic phthalate (B1215562) half-ester |

| 2 | Racemic half-ester, (R)-(+)-1-Phenylethylamine | Salt formation in a suitable solvent (e.g., Methanol (B129727)/Water) | Formation of two diastereomeric salts: [(R)-ester-(R)-amine] and [(S)-ester-(R)-amine] |

| 3 | N/A | Fractional Crystallization | Isolation of the less soluble diastereomeric salt as a solid |

| 4 | Isolated diastereomeric salt, HCl (aq) | Acidification | Recovery of one enantiomer of this compound with high enantiomeric purity |

Advanced Chromatographic Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.govnih.gov For this compound, this method offers direct separation without the need for prior derivatization.

The separation is achieved due to the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are particularly effective for resolving a wide range of chiral compounds, including aromatic alcohols. nih.govnih.gov

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation (resolution). The presence of fluorine atoms in the analyte can also influence the retention behavior, and sometimes fluorinated stationary phases are employed. nih.govchromatographyonline.com

Illustrative Chiral HPLC Separation Parameters for a Related Compound:

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table represents typical starting conditions for the chiral separation of a fluorinated aromatic alcohol and would require optimization for this compound.

Kinetic Resolution in Chemical and Enzymatic Systems

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

For chiral alcohols like this compound, enzymatic kinetic resolution using lipases is a common and highly efficient method. nih.gov Lipases are enzymes that catalyze the hydrolysis of esters or, in organic solvents, the formation of esters (transesterification). In the presence of a racemic alcohol and an acyl donor (e.g., vinyl acetate), a lipase (B570770) will selectively acylate one enantiomer at a much higher rate.

For example, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, might selectively acylate the (R)-enantiomer, producing (R)-1-(3-ethoxy-4,5-difluorophenyl)ethyl acetate (B1210297), while leaving the (S)-enantiomer largely unreacted. nih.gov The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatography. The enantiomeric excess of both the product and the remaining starting material is dependent on the extent of the reaction.

Example of an Enzymatic Kinetic Resolution System:

| Component | Description |

| Substrate | Racemic this compound |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) |

| Acyl Donor | Vinyl Acetate |

| Solvent | n-Hexane or Methyl tert-butyl ether (MTBE) |

| Outcome | (S)-1-(3-ethoxy-4,5-difluorophenyl)ethanol and (R)-1-(3-ethoxy-4,5-difluorophenyl)ethyl acetate |

Determination of Enantiomeric Purity and Absolute Configuration

After a chiral resolution, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) of the separated products and to assign their absolute configuration (R or S).

Spectroscopic Techniques for Enantiomeric Excess Analysis

The enantiomeric excess of a sample is most commonly determined using chiral HPLC, as described in section 3.2.2. By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Another powerful spectroscopic technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For this compound, a CDA such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be used. acs.org The alcohol is reacted with the CDA to form a pair of diastereomeric esters. In the ¹H or ¹⁹F NMR spectrum of this mixture, the signals corresponding to the protons or fluorine atoms near the stereocenter will appear at different chemical shifts for each diastereomer, allowing for their quantification and thus the calculation of the ee.

The absolute configuration can often be determined by analyzing the differences in the chemical shifts of the NMR signals of the Mosher's esters or by using techniques like Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with quantum chemical calculations, as has been done for similar molecules like 1-phenylethanol (B42297). sigmaaldrich.comnih.gov

Reaction Mechanisms and Chemical Transformations Involving 1 3 Ethoxy 4,5 Difluorophenyl Ethanol

Mechanistic Elucidation of Synthetic Pathways to 1-(3-Ethoxy-4,5-difluorophenyl)ethanol

The primary route to this compound involves the reduction of its corresponding ketone precursor, 1-(3-Ethoxy-4,5-difluorophenyl)ethan-1-one. riekemetals.com The stereochemical outcome of this reduction is a critical aspect, often controlled by the choice of catalyst and reaction conditions.

The catalytic reduction of 3'-Ethoxy-4',5'-difluoroacetophenone, the precursor to this compound, can be achieved through various catalytic systems, including metal-catalyzed transfer hydrogenation. While specific transition state analysis for this particular substrate is not extensively documented, analogies can be drawn from studies on similar acetophenone (B1666503) derivatives.

In such reductions, the catalyst, often a transition metal complex, coordinates with the carbonyl group of the ketone. The transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the carbonyl carbon proceeds through a cyclic transition state. The stereoselectivity of the reaction is determined by the facial selectivity of the hydride attack, which is influenced by the steric and electronic properties of the catalyst's ligands and the substrate.

For instance, in the asymmetric transfer hydrogenation of acetophenones using ruthenium catalysts, the formation of a six-membered ring transition state is proposed. The specific geometry of this transition state, which minimizes steric hindrance between the catalyst's ligands and the substituents on the ketone, dictates the stereochemistry of the resulting alcohol. The ethoxy and difluoro substituents on the phenyl ring of 1-(3-Ethoxy-4,5-difluorophenyl)ethan-1-one would play a significant role in the stability of the possible transition states, thereby influencing the enantiomeric excess of the final product.

Table 1: Illustrative Catalytic Systems for the Reduction of Acetophenone Derivatives

| Catalyst System | Hydrogen Donor | Typical Product(s) | Key Mechanistic Feature |

| Ru-complex with chiral diamine ligand | Isopropanol (B130326) | Chiral 1-phenylethanol (B42297) | Asymmetric induction via chiral ligand |

| [Cu(OTf)₂]/bipyridine | Isopropanol | 1-phenylethanol | Lewis acid activation of carbonyl |

| Niobium salts | Toluene (racemization) | Racemic 1-phenylethanol | Formation of a benzyl (B1604629) carbocation intermediate |

This table is illustrative and based on general knowledge of acetophenone reductions.

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly selective and environmentally benign route to chiral alcohols like this compound. researchgate.netresearchgate.net The mechanism involves the binding of the ketone substrate and a cofactor (typically NADH or NADPH) within the enzyme's active site.

The active site of the enzyme is a precisely arranged three-dimensional pocket lined with specific amino acid residues. These residues interact with the substrate through a combination of hydrogen bonding, hydrophobic interactions, and steric effects. These interactions orient the substrate in a specific conformation relative to the cofactor.

The hydride transfer from the cofactor to the carbonyl carbon of the ketone is stereospecific, governed by the proximity and orientation of the nicotinamide (B372718) ring of the cofactor to one of the two faces of the carbonyl group. The Prelog or anti-Prelog rule is often used to predict the stereochemical outcome based on the enzyme's specificity. For the synthesis of a specific enantiomer of this compound, a KRED would be selected that preferentially delivers the hydride to either the re or si face of the prochiral ketone.

Table 2: Key Factors in Substrate-Enzyme Interactions for Ketone Reduction

| Factor | Description | Impact on Reaction |

| Active Site Geometry | The shape and size of the enzyme's binding pocket. | Determines substrate specificity and stereoselectivity. |

| Amino Acid Residues | Specific residues that interact with the substrate. | Influence substrate binding orientation and transition state stabilization. |

| Cofactor Binding | The binding and orientation of NADH or NADPH. | Essential for the hydride transfer step. |

| Substrate Conformation | The preferred orientation of the ketone in the active site. | Dictates the facial selectivity of the hydride attack. |

This table outlines general principles of biocatalytic ketone reduction.

Chemical Transformations of the Hydroxyl Functionality

The hydroxyl group of this compound is the primary site for further chemical modifications, including etherification, oxidation, and esterification.

The conversion of the hydroxyl group of this compound to an ether can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the electrophile. chegg.comchegg.com

In an S_N1-type mechanism , which is favored under acidic conditions with a protic solvent, the hydroxyl group is first protonated to form a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. The presence of the electron-donating ethoxy group on the ring would further stabilize this carbocation, while the electron-withdrawing fluorine atoms would have a destabilizing effect. A nucleophile, such as an alcohol, can then attack the carbocation to form the ether.

In an S_N2-type mechanism , which is favored with a strong base and an unhindered primary alkyl halide, the hydroxyl group is first deprotonated by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide in a single concerted step, leading to the formation of the ether and a halide salt.

Oxidation of the secondary alcohol, this compound, would regenerate the corresponding ketone, 1-(3-Ethoxy-4,5-difluorophenyl)ethan-1-one. rsc.orgresearchgate.net This transformation can be achieved using a variety of oxidizing agents.

Common laboratory-scale oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) and manganese-based reagents (e.g., potassium permanganate (B83412) - KMnO₄). Under controlled conditions, these reagents selectively oxidize the secondary alcohol to the ketone without cleaving other bonds in the molecule.

The characterization of the product, 1-(3-Ethoxy-4,5-difluorophenyl)ethan-1-one, would involve spectroscopic techniques. In the infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band around 1680-1700 cm⁻¹ would indicate the formation of the ketone. ¹H and ¹³C NMR spectroscopy would show characteristic shifts in the signals corresponding to the carbons and protons adjacent to the functional group.

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |

| Potassium Permanganate (KMnO₄) | Basic, cold, dilute | Ketone |

| Sodium Hypochlorite (NaOCl) / Acetic Acid | Acetic Acid | Ketone |

This table provides a general overview of common oxidation methods.

The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivative. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukyoutube.commasterorganicchemistry.comyoutube.com

The mechanism of Fischer esterification is a nucleophilic acyl substitution. masterorganicchemistry.com It involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the oxygen atom of the hydroxyl group of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety.

Elimination of water as a leaving group, regenerating the carbonyl group of the ester.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of one of the reactants or by removing water as it is formed.

Reactivity of the Aromatic Ring System

The reactivity of the aromatic core of this compound is governed by the interplay of the electronic effects of its substituents: the ethoxy group, the two fluorine atoms, and the 1-hydroxyethyl group. These substituents influence the electron density of the aromatic ring and direct the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

The ethoxy group (-OEt) at the C3 position is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. The fluorine atoms at C4 and C5 are deactivating groups due to their strong -I (inductive) effect, but they also exhibit a +M effect, directing incoming electrophiles to the ortho and para positions. The 1-hydroxyethyl group is generally considered a weakly deactivating group and an ortho, para-director.

Considering the combined influence of these groups, the primary positions for electrophilic attack are the C2 and C6 positions, which are ortho to the strongly activating ethoxy group. Steric hindrance from the adjacent 1-hydroxyethyl group and the ethoxy group itself might slightly disfavor substitution at C2. Therefore, the C6 position is the most probable site for electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| Ethoxy (-OEt) | C3 | +M > -I (Activating) | Ortho, Para |

| Fluoro (-F) | C4, C5 | -I > +M (Deactivating) | Ortho, Para |

| 1-Hydroxyethyl | C1 | -I (Weakly Deactivating) | Ortho, Para |

Directed Ortho Metalation Strategies on the Difluorophenyl Moiety

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. uwindsor.cawikipedia.orgorganic-chemistry.org In the case of this compound, several functional groups could potentially direct the metalation.

The ethoxy group is a well-established DMG. wikipedia.orgbaranlab.org The oxygen atom can chelate to an organolithium reagent, directing the deprotonation to the adjacent C2 position. The fluorine atoms can also act as weak DMGs. However, the hydroxyl group of the 1-hydroxyethyl substituent is acidic and would be deprotonated by the strong base (e.g., n-butyllithium) used for the metalation. This would form a lithium alkoxide, which is an excellent DMG.

Therefore, the most effective strategy for directed ortho metalation would involve the deprotonation of the hydroxyl group, followed by chelation-controlled lithiation at the C2 position. This approach ensures high regioselectivity, overriding the directing effects of the ethoxy and fluoro groups in a standard electrophilic substitution. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position.

Regioselectivity and Stereoselectivity in Subsequent Reactions of this compound

The presence of a chiral center at the benzylic position (the carbon bearing the hydroxyl group) in this compound introduces the elements of regioselectivity and stereoselectivity in its subsequent reactions.

Reactions involving the hydroxyl group, such as etherification or esterification, will proceed with retention of configuration at the chiral center, provided the reaction does not involve cleavage of the C-O bond.

In reactions where the hydroxyl group is transformed into a leaving group, subsequent nucleophilic substitution can proceed via either an S(_N)1 or S(_N)2 mechanism. An S(_N)2 reaction would lead to inversion of stereochemistry, while an S(_N)1 mechanism, proceeding through a planar carbocation intermediate, would result in a racemic mixture. The reaction pathway would be influenced by the nature of the nucleophile, the solvent, and the leaving group.

Computational and Theoretical Studies on 1 3 Ethoxy 4,5 Difluorophenyl Ethanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on Density Functional Theory (DFT), provide insights into the molecule's geometry, stability, and electronic characteristics.

Energy Minimization and Conformational Analysis

The three-dimensional structure of 1-(3-Ethoxy-4,5-difluorophenyl)ethanol is not rigid. The presence of rotatable bonds, specifically the C-C bond of the ethanol (B145695) side chain and the C-O bond of the ethoxy group, gives rise to various possible conformations. A Potential Energy Surface (PES) scan is a common technique used to explore these conformational possibilities and identify the most stable, or ground-state, geometry. researchgate.net

A typical approach involves systematically rotating the dihedral angles of interest and calculating the single-point energy at each step. For this compound, key dihedral angles would be H-O-C-C and C-C-O-C. The results of such a scan would reveal the low-energy conformers. Subsequent geometry optimization from these low-energy starting points, using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the fully optimized structures and their relative energies.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 180° | 0.00 |

| 2 | -60° | 180° | 0.15 |

| 3 | 180° | 180° | 1.20 |

| 4 | 60° | 60° | 2.50 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Orbital Theory and Electron Density Distributions

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group. The LUMO would likely be distributed over the aromatic ring and the ethanol side chain.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. researchgate.net For this molecule, the MEP would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic interaction. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.92 |

| HOMO-LUMO Gap | 5.93 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

While quantum calculations are powerful for static molecules, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, accounting for temperature, pressure, and the explicit influence of a solvent. mdpi.com An MD simulation would model the interactions between the solute, this compound, and a surrounding box of solvent molecules (e.g., water or ethanol).

These simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonding networks are formed and broken. For instance, the hydroxyl and ethoxy groups of the molecule would be expected to form hydrogen bonds with protic solvents. MD is also an effective tool for exploring the conformational landscape more broadly than a static PES scan, as the thermal energy allows the molecule to overcome small energy barriers and sample a wider range of geometries. mdpi.com

Predictive Modeling of Reaction Pathways and Stereochemical Outcomes

Computational chemistry can be used to model potential chemical reactions involving this compound. For example, the oxidation of the secondary alcohol to a ketone is a common transformation. Theoretical modeling can elucidate the reaction mechanism and predict the activation energies for different pathways.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps in understanding the feasibility of a reaction and the stability of any intermediates. Furthermore, if the resulting ketone were to be reduced back to the alcohol, computational models could predict the stereochemical outcome (i.e., the ratio of R and S enantiomers) by calculating the transition state energies for attack from each face of the planar ketone.

Computational Enzyme-Substrate Docking and Catalytic Mechanism Modeling

If this compound is a substrate or inhibitor for an enzyme, molecular docking can predict its preferred binding orientation within the enzyme's active site. researchgate.net Docking algorithms place the molecule (the ligand) into the binding pocket of the protein (the receptor) in numerous possible conformations and score them based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

A high-ranking docking pose would show favorable interactions between the ligand and key amino acid residues. For example, the hydroxyl group of the ligand might act as a hydrogen bond donor or acceptor with a polar residue, while the difluorophenyl ring could fit into a hydrophobic pocket. Following docking, more advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) could be employed to model the enzymatic reaction itself, providing detailed insight into the catalytic mechanism at an electronic level.

Table 3: Hypothetical Docking Scores and Interactions with a Putative Dehydrogenase Enzyme

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | SER122, HIS67 | Hydrogen Bond |

| 2 | -8.2 | LEU204, PHE259 | Hydrophobic |

| 3 | -7.9 | TYR150, ASN125 | Hydrogen Bond, Pi-Cation |

This table is interactive. You can sort the data by clicking on the column headers.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 1 3 Ethoxy 4,5 Difluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques would provide an unambiguous structural confirmation of 1-(3-Ethoxy-4,5-difluorophenyl)ethanol.

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The electron-withdrawing effects of the fluorine atoms and the oxygen of the ethoxy group will influence the chemical shifts of the aromatic protons, while the chiral center at the ethanol (B145695) moiety will also affect the local electronic environment.

The expected signals are:

A triplet for the methyl protons of the ethoxy group (-OCH₂CH ₃).

A quartet for the methylene (B1212753) protons of the ethoxy group (-OCH ₂CH₃).

A doublet for the methyl protons of the ethanol side chain (-CH(OH)CH ₃).

A quartet for the methine proton of the ethanol side chain (-CH (OH)CH₃).

A broad singlet for the hydroxyl proton (-OH ), which may exchange with D₂O.

Two distinct signals in the aromatic region for the protons at the C-2 and C-6 positions, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(OH)CH ₃ | ~1.48 | Doublet (d) | J = 6.5 Hz |

| -OCH₂CH ₃ | ~1.45 | Triplet (t) | J = 7.0 Hz |

| -OH | Variable (e.g., ~2.0-3.0) | Broad Singlet (br s) | N/A |

| -OCH ₂CH₃ | ~4.12 | Quartet (q) | J = 7.0 Hz |

| -CH (OH)CH₃ | ~4.95 | Quartet (q) | J = 6.5 Hz |

| Ar-H (H-6) | ~6.95 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz |

| Ar-H (H-2) | ~7.10 | Doublet of Doublets (dd) | J ≈ 11.5, 2.0 Hz |

A proton-decoupled ¹³C NMR spectrum will display a single peak for each of the ten unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms (O, F) appearing further downfield. libretexts.org Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). hw.ac.ukudel.edu

The expected signals are:

Two signals for the aliphatic ethoxy carbons.

Two signals for the aliphatic ethanol side-chain carbons.

Six distinct signals for the aromatic carbons of the phenyl ring. The carbons C-4 and C-5, being directly attached to fluorine, are expected to show significant downfield shifts and large C-F coupling. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| -OCH₂C H₃ | ~14.8 | - |

| -CH(OH)C H₃ | ~25.2 | - |

| -OC H₂CH₃ | ~64.9 | - |

| C H(OH)CH₃ | ~70.0 | - |

| C -6 | ~105.0 | ²JCF ≈ 20 Hz |

| C -2 | ~112.5 | ³JCF ≈ 5 Hz |

| C -1 | ~141.0 | Complex coupling |

| C -3 | ~148.0 (d) | ³JCF ≈ 10 Hz |

| C -5 | ~149.5 (dd) | ¹JCF ≈ 245 Hz, ²JCF ≈ 15 Hz |

| C -4 | ~151.0 (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. youtube.com Given the 100% natural abundance of the ¹⁹F isotope, it provides clear spectra. nih.gov For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions C-4 and C-5. nih.gov

These signals would appear as multiplets, specifically as doublets of doublets, due to:

Coupling to each other (ortho F-F coupling).

Coupling to the aromatic proton at C-6 (meta H-F coupling).

Coupling to the aromatic proton at C-2 (para and meta H-F coupling, respectively).

The chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Assigned Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

| F at C-4 | ~ -138 | Multiplet (e.g., ddd) |

| F at C-5 | ~ -145 | Multiplet (e.g., ddd) |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected include:

Between the -CH (OH)CH₃ proton and the -CH(OH)CH ₃ protons.

Between the -OCH ₂CH₃ protons and the -OCH₂CH ₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in Table 1 with their corresponding carbon signals in Table 2 (e.g., the doublet at ~1.48 ppm with the carbon at ~25.2 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule. Essential HMBC correlations would be:

From the ethoxy -OCH ₂- protons to the aromatic carbons C-3 and C-2.

From the benzylic -CH (OH)- proton to the aromatic carbons C-1, C-2, and C-6.

From the aromatic proton H-2 to carbons C-1, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of bond connectivity. A key NOESY correlation would be observed between the methylene protons of the ethoxy group (-OCH ₂CH₃) and the adjacent aromatic proton at C-2, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies upon absorption of infrared light. youtube.com The spectrum of this compound is expected to show several key absorption bands. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550–3200 (broad) | O–H stretch | Alcohol |

| 3100–3000 | C–H stretch | Aromatic |

| 2990–2850 | C–H stretch | Aliphatic (CH₃, CH₂, CH) |

| 1600, 1510, 1470 | C=C stretch | Aromatic ring |

| 1300–1200 | C–O stretch | Aryl ether |

| 1280–1150 | C–F stretch | Aryl fluoride |

| 1150–1050 | C–O stretch | Secondary alcohol |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern upon ionization. libretexts.org For this compound (Molecular Formula: C₁₀H₁₂F₂O₂), the molecular weight is 202.19 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺•) at an m/z of 202. The fragmentation pattern is dictated by the stability of the resulting cations and neutral radicals. libretexts.org Key predicted fragments include:

Loss of a methyl radical (•CH₃): This is a highly probable fragmentation from the ethanol side chain, leading to a stable, resonance-stabilized benzylic cation. This fragment is often the base peak.

Loss of water (H₂O): A common fragmentation for alcohols.

Loss of an ethyl radical (•CH₂CH₃): Fragmentation of the ethoxy group.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Source of Fragment |

| 202 | [C₁₀H₁₂F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 187 | [M - CH₃]⁺ | Loss of methyl from ethanol side chain |

| 184 | [M - H₂O]⁺• | Loss of water |

| 173 | [M - C₂H₅]⁺ | Loss of ethyl from ethoxy group |

| 159 | [M - CH(OH)CH₃]⁺ | Cleavage of ethanol side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. researchgate.net For organic molecules containing chromophores, such as the substituted benzene (B151609) ring in this compound, these absorptions typically occur within the 200–700 nm range. cdnsciencepub.com

The chromophore in this compound is the 3-ethoxy-4,5-difluorophenyl group. The benzene ring itself exhibits characteristic π → π* transitions. up.ac.za The substitution pattern on the aromatic ring—an ethoxy group and two fluorine atoms—influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). shimadzu.com

The primary electronic transitions of interest in the aromatic system are the π → π* transitions. The benzene ring has two primary absorption bands, a strong primary band around 200 nm and a weaker, vibrationally structured secondary band near 255 nm. up.ac.za The presence of substituents alters the positions and intensities of these bands. The ethoxy group, an auxochrome with non-bonding electrons, and the fluorine atoms, which are electron-withdrawing, will modulate the electronic properties of the benzene ring.

In a suitable solvent, such as ethanol, the UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene. The ethoxy group, being an electron-donating group, typically causes a bathochromic (red) shift of the primary and secondary absorption bands. up.ac.za Conversely, the electron-withdrawing nature of the fluorine atoms may lead to a hypsochromic (blue) shift. The net effect will be a combination of these influences.

Based on the analysis of similarly substituted aromatic compounds, the following table presents hypothetical, yet representative, UV-Vis absorption data for this compound in ethanol.

Interactive Data Table: Predicted UV-Vis Spectral Data for this compound in Ethanol

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Primary Band) | ~ 215 | ~ 8,000 |

| π → π* (Secondary Band) | ~ 275 | ~ 1,500 |

Note: The data in this table is illustrative and based on the expected spectral characteristics of the 3-ethoxy-4,5-difluorophenyl chromophore by analogy to other substituted benzenes. Actual experimental values may vary.

The primary band is associated with a high-energy transition and is typically more intense, while the secondary band, which is forbidden by symmetry in unsubstituted benzene, gains intensity due to the substitution. nist.gov The fine vibrational structure often seen in the secondary band of benzene is usually blurred in substituted derivatives, resulting in a broader absorption peak.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. The determination of the enantiomeric composition, or enantiomeric excess (ee), is crucial in many applications. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are exceptionally well-suited for this purpose. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org While enantiomers have identical physical properties such as boiling point and solubility, and identical UV-Vis absorption spectra, they interact differently with circularly polarized light. wikipedia.org Each enantiomer will produce a CD spectrum that is a mirror image of the other. A racemic mixture (a 50:50 mixture of both enantiomers) will have no net CD signal, as the equal and opposite absorptions of the enantiomers cancel each other out. wikipedia.org

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. For chiral secondary alcohols, significant Cotton effects (peaks in the CD spectrum) can be observed. rsc.org The sign and magnitude of these Cotton effects can be correlated with the absolute configuration (R or S) of the enantiomer.

To assess the enantiomeric purity of a sample of this compound, one would first obtain the CD spectrum of a pure enantiomer (either the R or S form) as a reference standard. The CD spectrum of an unknown sample can then be measured under the same conditions. The enantiomeric excess can be determined by comparing the intensity of the CD signal of the sample to that of the pure enantiomer. A linear relationship exists between the CD signal intensity and the enantiomeric excess.

The following table provides a hypothetical representation of the type of data that would be obtained from a CD spectroscopic analysis for the enantiomeric purity assessment of this compound.

Interactive Data Table: Illustrative Circular Dichroism Data for Enantiomeric Purity Assessment

| Sample | Enantiomeric Excess (ee) | Wavelength of Maximum Cotton Effect (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-1-(3-Ethoxy-4,5-difluorophenyl)ethanol | 100% | ~ 220 | +5000 |

| (S)-1-(3-Ethoxy-4,5-difluorophenyl)ethanol | 100% | ~ 220 | -5000 |

| Sample A | 90% (R) | ~ 220 | +4500 |

| Sample B | 50% (S) | ~ 220 | -2500 |

| Racemic Mixture | 0% | N/A | 0 |

Note: This data is illustrative. The sign of the Cotton effect for a specific enantiomer and its magnitude depend on the molecule's specific stereochemistry and electronic properties. N/A indicates "Not Applicable".

Advanced Applications and Future Research Directions

1-(3-Ethoxy-4,5-difluorophenyl)ethanol as a Versatile Chiral Building Block

Chiral alcohols are fundamental building blocks in asymmetric synthesis, providing a stereocenter that can be transferred into a target molecule. This compound, possessing a stereogenic carbinol center, theoretically represents a valuable synthon. The presence of the difluorophenyl group can impart unique electronic properties and metabolic stability to derivative compounds, a desirable feature in pharmaceutical drug design.

The utility of similar chiral phenylethanol derivatives is well-documented. For instance, they can be converted into a variety of other functional groups with retention or inversion of stereochemistry. Such transformations could potentially include:

Oxidation to the corresponding ketone, 3'-Ethoxy-4',5'-difluoroacetophenone.

Conversion to halides (e.g., chlorides or bromides) to facilitate nucleophilic substitution reactions.

Derivatization of the hydroxyl group to form ethers or esters, which can serve as key intermediates or final products.

The strategic placement of the ethoxy and difluoro substituents on the phenyl ring could offer distinct advantages in modulating the reactivity and physical properties of molecules derived from this building block.

Integration into Complex Molecular Architectures and Synthetic Targets

The true value of a chiral building block is demonstrated by its successful incorporation into larger, more complex molecular structures. While no specific examples of the integration of this compound into such architectures have been reported, its structural motifs are present in various biologically active compounds.

For example, fluorinated phenyl groups are key components in many pharmaceuticals. The development of synthetic routes utilizing this compound could be directed towards the synthesis of novel analogues of existing drugs or entirely new chemical entities. Potential synthetic targets could include novel enzyme inhibitors or receptor modulators where the specific substitution pattern of the phenyl ring is crucial for activity.

Exploration of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The efficient and enantioselective synthesis of chiral alcohols is a major focus of modern catalysis research. The production of enantiomerically pure this compound would likely rely on the asymmetric reduction of the corresponding ketone, 3'-Ethoxy-4',5'-difluoroacetophenone.

Research in this area would involve screening various catalytic systems, including:

Transition-metal catalysts with chiral ligands for asymmetric transfer hydrogenation or hydrogenation. Ruthenium and rhodium-based catalysts are often employed for such transformations.

Biocatalysis using ketoreductases (KREDs), which can offer high enantioselectivity under mild reaction conditions.

The development of a highly efficient and selective catalytic process would be a critical first step to enable the broader use of this chiral alcohol in synthetic chemistry.

Development of High-Throughput Screening Methodologies for Optimized Enantioselective Processes

To accelerate the discovery of optimal catalytic systems for the synthesis of this compound, high-throughput screening (HTS) methodologies would be invaluable. HTS allows for the rapid evaluation of a large number of catalysts and reaction conditions in parallel.

An HTS workflow for this purpose would typically involve:

Library Design: Creation of a diverse library of chiral catalysts and ligands.

Miniaturized Reactions: Performing the asymmetric reduction in microplates.

Rapid Analysis: Utilizing techniques such as chiral chromatography or circular dichroism to quickly determine the enantiomeric excess of the product.

The data generated from HTS would enable the rapid identification of lead catalysts and conditions, significantly reducing the time and resources required for process optimization.

Theoretical Advancements in Reaction Prediction and Rational Chemical Design

Computational chemistry and theoretical studies can play a significant role in predicting the outcome of enantioselective reactions and in the rational design of new catalysts. For the synthesis of this compound, computational methods such as Density Functional Theory (DFT) could be employed to:

Model the transition states of the catalytic reduction to understand the origins of enantioselectivity.

Predict the most effective catalyst-substrate combinations.

Design novel chiral ligands with improved performance.

By integrating theoretical predictions with experimental work, the development of synthetic routes to this compound could be made more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Ethoxy-4,5-difluorophenyl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves Friedel-Crafts acylation, analogous to the synthesis of 2'-chloro-4',5'-difluoroacetophenone (80% yield via 3,4-difluorochlorobenzene and acetyl chloride) . Optimization could include solvent selection (e.g., dichloromethane or ionic liquids), temperature control (0–5°C for electrophilic substitution), and catalyst screening (e.g., AlCl₃ vs. FeCl₃). Post-synthetic reduction of the ketone intermediate (e.g., NaBH₄ or catalytic hydrogenation) would yield the ethanol derivative. Monitor purity via HPLC (e.g., retention time ~1.68 minutes under QC-SMD-TFA05 conditions) .

Q. How can researchers characterize the regioselectivity of ethoxy and fluorine substituents in this compound?

- Methodological Answer : Use NMR to resolve fluorine environments (δ -110 to -160 ppm for aromatic fluorines) and NMR to identify ethoxy protons (δ 1.3–1.5 ppm for -CH₃ and δ 3.8–4.2 ppm for -OCH₂). X-ray crystallography (as in pyrazole derivatives ) or NOESY experiments can confirm spatial arrangement. Compare with PubChem data for analogous structures (e.g., 4'-(2,4-difluorophenoxy)acetophenone, InChI Key: RGXSGIKEBHONGU) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer : High-resolution LCMS (e.g., m/z 294 [M+H]+ for intermediates ) and GC-MS for volatile byproducts. Stability studies under varying pH/temperature can employ accelerated degradation protocols (ICH Q1A). Monitor decomposition products via tandem MS/MS and compare with databases (e.g., Exact Mass 233.962 for bromo-difluorophenyl analogs ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and ethoxy groups. Analyze Frontier Molecular Orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare with experimental kinetic data (e.g., substituent effects in pyrazole derivatives ). Solvent interactions can be modeled using COSMO-RS.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar intermediates?

- Methodological Answer : Cross-validate NMR assignments with DEPT-135/HSQC (e.g., distinguish carbonyl carbons at δ 190–210 ppm ). For conflicting HPLC retention times, standardize conditions (e.g., SQD-FA05 vs. QC-SMD-TFA05 ). Reproduce synthesis under inert atmospheres to rule out oxidation artifacts. Reference crystallographic data (e.g., CCDC entries for triazole-thioether analogs ).

Q. How can biocatalytic synthesis improve the sustainability of producing this compound?

- Methodological Answer : Explore ketoreductases or alcohol dehydrogenases for enantioselective reduction of the ketone precursor . Optimize enzyme immobilization (e.g., silica or chitosan supports) and cofactor recycling (NADH/NADPH). Compare biocatalytic yields (e.g., 70–90% enantiomeric excess) with traditional methods. Use Life Cycle Assessment (LCA) to quantify environmental benefits .

Q. What structure-activity relationships (SAR) are plausible for derivatives of this compound in medicinal chemistry?

- Methodological Answer : Replace ethoxy with methoxy/propoxy to study steric effects. Fluorine substitution patterns (e.g., 3,5-difluoro vs. 2,4-difluoro) impact lipophilicity (logP) and bioavailability. Test analogs against biological targets (e.g., kinase inhibition in pyrazole derivatives ). Use QSAR models to correlate substituents with IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.